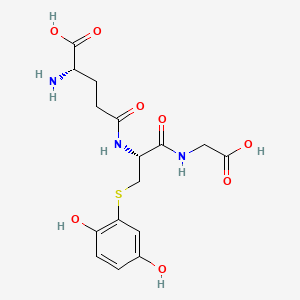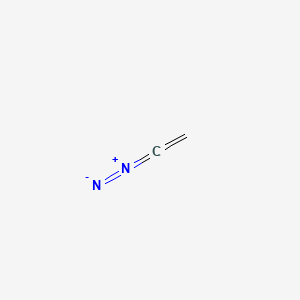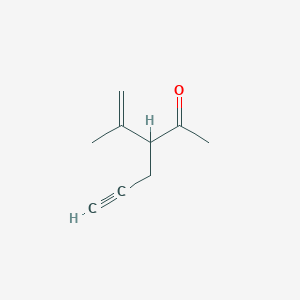
3-(Prop-1-en-2-yl)hex-5-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-1-en-2-yl)hex-5-yn-2-one: is an organic compound characterized by the presence of both an alkyne and a ketone functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)hex-5-yn-2-one can be achieved through several methods. One common approach involves the alkylation of hex-5-yn-2-one with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Hex-5-yn-2-one and prop-1-en-2-yl halide.
Reagents: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-1-en-2-yl)hex-5-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted alkynes or alkenes.
Aplicaciones Científicas De Investigación
3-(Prop-1-en-2-yl)hex-5-yn-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Prop-1-en-2-yl)hex-5-yn-2-one involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that may interact with enzymes or receptors. The ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Hex-5-yn-2-one: Similar structure but lacks the prop-1-en-2-yl group.
3-Phenyl-hex-5-en-2-one: Contains a phenyl group instead of the prop-1-en-2-yl group.
6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-one: Contains additional functional groups, making it more complex.
Uniqueness
3-(Prop-1-en-2-yl)hex-5-yn-2-one is unique due to the presence of both an alkyne and a ketone functional group, along with the prop-1-en-2-yl substituent. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
75565-71-8 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-prop-1-en-2-ylhex-5-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-5-6-9(7(2)3)8(4)10/h1,9H,2,6H2,3-4H3 |
Clave InChI |
KCOCHJLYVKGSAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC#C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


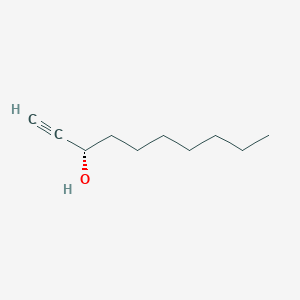

![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
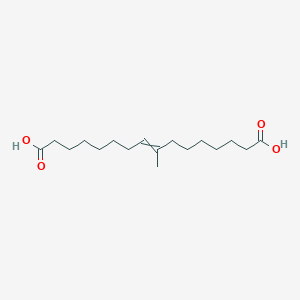
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
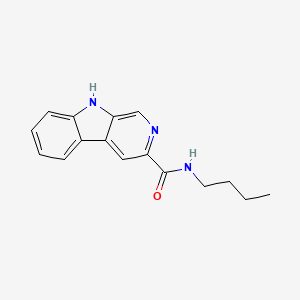

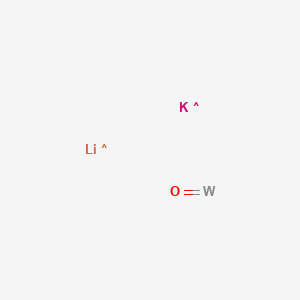
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)


